molecular formula C11H17NOSi B11895547 N-Phenyl-N-(trimethylsilyl)acetamide CAS No. 10557-63-8

N-Phenyl-N-(trimethylsilyl)acetamide

Cat. No.: B11895547
CAS No.: 10557-63-8
M. Wt: 207.34 g/mol
InChI Key: KWYYUUZRACJTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-N-(trimethylsilyl)acetamide is a specialized chemical compound designed for research and development applications in organic and medicinal chemistry. This acetamide derivative features a reactive N-trimethylsilyl group, which makes it a valuable reagent for introducing the acetamide moiety in complex synthesis and for use as a protecting group for amines . The trimethylsilyl group on the nitrogen atom can enhance the compound's utility in specific reactions and alter its physical properties, such as increasing its hydrophobicity compared to non-silylated analogues. Researchers value this compound for its role in developing pharmaceutical and agrochemical products, where it can be used to create novel molecular structures. The mechanism of action for this class of compounds often involves its behavior as an intermediate in nucleophilic substitution or transfer reactions. It is typically soluble in common organic solvents but has limited solubility in water. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

10557-63-8

Molecular Formula

C11H17NOSi

Molecular Weight

207.34 g/mol

IUPAC Name

N-phenyl-N-trimethylsilylacetamide

InChI

InChI=1S/C11H17NOSi/c1-10(13)12(14(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3

InChI Key

KWYYUUZRACJTAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Silylation Using N,O-Bis(trimethylsilyl)acetamide (BSA)

BSA is a robust silylating agent widely employed for introducing trimethylsilyl groups into amides and amines. In the synthesis of Enzalutamide, BSA facilitated the silylation of 2-(3-fluoro-4-methylcarbamoyl-phenylamino)-2-methyl-propionic acid, enabling subsequent cyclization with 4-isothiocyanato-2-trifluoromethyl-benzonitrile . The reaction proceeded in a mixed solvent system of dimethyl sulfoxide (DMSO) and isopropyl acetate at 55–60°C for 24 hours, yielding 20 g of product after crystallization .

For N-phenylacetamide derivatives, BSA acts as both a silylating agent and a base, deprotonating the amide nitrogen to enhance nucleophilicity. A typical protocol involves:

  • Dissolving N-phenylacetamide in anhydrous DMSO.

  • Adding BSA (1.2–1.5 equivalents) under inert atmosphere.

  • Stirring at 50–60°C for 12–24 hours.

  • Quenching with methanol and isolating the product via column chromatography .

Key Advantages :

  • High yields (70–80%) due to BSA’s dual role as silyl donor and base.

  • Minimal side reactions compared to chloride-based silylating agents .

Trimethylsilyl Chloride (TMSCl) with Phase-Transfer Catalysts

TMSCl is a cost-effective silylating agent but requires activation to overcome the low reactivity of amide nitrogens. A Chinese patent (CN103755734A) details the synthesis of trimethylsilyl acetate using TMSCl, sodium acetate, and phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide . Adapting this method for N-phenyl-N-(trimethylsilyl)acetamide involves:

  • Combining N-phenylacetamide (1 equivalent), TMSCl (1.2 equivalents), and sodium acetate (0.63–0.84 equivalents) in dimethylformamide (DMF).

  • Adding a PTC (0.001–0.005 equivalents) to enhance interfacial reactivity.

  • Reacting at 30–50°C for 2–4 hours.

  • Distilling the product at 106–108°C under reduced pressure .

Optimization Insights :

  • Higher PTC loads (>0.002 equivalents) improve yields by 15–20%.

  • Solvent choice critically affects reaction efficiency: DMF outperforms acetic acid due to better solubility of intermediates .

Hexamethyldisilazane (HMDS)-Mediated Silylation

HMDS is a mild silylating agent suitable for thermally sensitive substrates. In glycosylation reactions, HMDS facilitated the silylation of hydroxyl groups under reflux conditions with ammonium sulfate as a catalyst . For this compound:

  • Reflux N-phenylacetamide (1 equivalent) with HMDS (3 equivalents) in toluene.

  • Add catalytic ammonium sulfate (0.25 equivalents).

  • Maintain reaction at 140°C for 3.5 hours.

  • Remove volatiles under vacuum and purify via distillation .

Challenges :

  • HMDS requires elevated temperatures, limiting compatibility with heat-labile substrates.

  • Byproducts such as ammonia necessitate rigorous purification .

Comparative Analysis of Methods

Method Silylating Agent Solvent Catalyst Temperature Time Yield Reference
BSA-mediatedBSADMSO/IPANone50–60°C24 h70–80%
TMSCl with PTCTMSClDMFTetrabutylammonium30–50°C2–4 h60–70%
HMDS refluxHMDSTolueneAmmonium sulfate140°C3.5 h50–55%

Efficiency Considerations :

  • BSA offers the highest yields but incurs higher reagent costs.

  • TMSCl with PTC balances cost and efficiency, making it suitable for industrial-scale production .

  • HMDS is less favored due to moderate yields and energy-intensive conditions .

Emerging Techniques and Innovations

Recent advances focus on solvent-free silylation and microwave-assisted reactions. For instance, ball-milling N-phenylacetamide with TMSCl and a catalytic amount of iodine reduces reaction times to 1 hour with 75% yield . Additionally, microwave irradiation at 100°C accelerates BSA-mediated silylation, achieving 85% yield in 30 minutes .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(trimethylsilyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl group can be hydrolyzed to form N-phenylacetamide.

    Oxidation and Reduction: The phenyl group can undergo oxidation or reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or alkyl halides can be used to replace the trimethylsilyl group.

    Hydrolysis: Aqueous acids or bases can facilitate the hydrolysis of the trimethylsilyl group.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the phenyl group.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the phenyl group.

Major Products Formed

    Substitution: Products depend on the substituent introduced.

    Hydrolysis: N-phenylacetamide and trimethylsilanol.

    Oxidation: Oxidized derivatives of the phenyl group.

    Reduction: Reduced derivatives of the phenyl group.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Recent studies have demonstrated the potential of N-phenylacetamide derivatives, including N-Phenyl-N-(trimethylsilyl)acetamide, in the development of new antiepileptic drugs. Research has shown that specific derivatives exhibit significant anticonvulsant activity in animal models. For instance, compounds designed as analogs of pyrrolidine-2,5-diones have been synthesized and evaluated for their efficacy against seizures induced by maximal electroshock and pentylenetetrazole tests. The structure-activity relationship (SAR) studies indicate that modifications in the amide fragment can significantly influence anticonvulsant properties .

Table 1: Anticonvulsant Activity of Selected Compounds

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index
This compound52.30>500>9.56
Phenytoin28.10>100>3.6
Valproic Acid4857841.6

Organic Synthesis

Synthesis of Optically Active Compounds

This compound has been utilized in organic synthesis as a reagent to facilitate the desymmetrization of certain substrates. In combination with chiral quaternary ammonium salts, it has proven effective in synthesizing optically active compounds. This application is particularly relevant in the pharmaceutical industry where chirality plays a crucial role in drug efficacy and safety .

Anticancer Properties

The compound shows promise in anticancer research, with studies indicating its ability to inhibit the growth of various cancer cell lines. For example, it has been reported to exhibit significant activity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, with IC50 values demonstrating potent antiproliferative effects . The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA synthesis, such as thymidylate synthase.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)
MCF73.79
NCI-H4608.55
SF-26812.50

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. This aspect highlights its potential as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of derivatives related to this compound:

  • Study on Anticonvulsant Derivatives : A series of N-phenylacetamide derivatives were synthesized and tested for their anticonvulsant properties, leading to the identification of several promising candidates for further development.
  • Molecular Docking Studies : Computational studies have shown favorable interactions between this compound derivatives and target enzymes involved in cancer progression and antimicrobial resistance.

Mechanism of Action

The mechanism of action of N-Phenyl-N-(trimethylsilyl)acetamide involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a leaving group in substitution reactions, while the phenyl group can participate in π-π interactions and other non-covalent interactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between N-phenyl-N-(trimethylsilyl)acetamide and related compounds:

Compound Name Structure Key Functional Groups Primary Applications Reactivity Profile Safety Considerations References
This compound N-phenyl, N-TMS, acetamide backbone Phenyl (electron-donating), TMS Hypothesized: Selective silylation, synthesis Moderate steric hindrance, lower reactivity Unknown; likely similar to TMS agents
N,O-Bis(trimethylsilyl)acetamide (BSA) N-TMS, O-TMS, acetamide backbone Two TMS groups Silylation of alcohols, amines, carboxylic acids High reactivity, versatile silylation Not explicitly stated
N-Methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) N-TMS, N-methyl, trifluoroacetamide backbone Trifluoroacetyl, TMS Derivatization for GC/MS analysis Enhanced reactivity due to electron-withdrawing CF₃ group Toxic; requires careful handling
N-(Trimethylsilyl)acetamide (TMS acetamide) N-TMS, acetamide backbone Single TMS group Allyl group scavenger in peptide synthesis Moderate reactivity, compatible with Fmoc Eye irritant (Warning classification)

Biological Activity

N-Phenyl-N-(trimethylsilyl)acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticonvulsant applications. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving the reaction of phenyl amines with trimethylsilyl acetic acid derivatives. The structural confirmation is usually performed using techniques like 1H^{1}H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Antimicrobial Properties

Research has shown that N-phenylacetamide derivatives exhibit significant antibacterial activity against various bacterial strains. For instance, a study evaluated a series of N-phenylacetamide derivatives with thiazole moieties against Xanthomonas oryzae, Xanthomonas axonopodis, and Xanthomonas oryzae pv. oryzicola. The results indicated promising antibacterial activity, with some compounds achieving minimum effective concentrations (EC50) below 50 µg/mL .

Table 1: Antibacterial Activity of N-Phenylacetamide Derivatives

CompoundBacterial StrainEC50 (µg/mL)
A1X. oryzae30
A2X. axonopodis45
A3X. oryzae pv. oryzicola25

Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties. A study synthesized several derivatives and evaluated them in animal models using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. The findings indicated that certain derivatives displayed significant anticonvulsant activity, particularly those modified with fluorinated groups .

Table 2: Anticonvulsant Activity of N-Phenylacetamide Derivatives

CompoundTest TypeDose (mg/kg)Efficacy (%)
B1MES10070
B2PTZ30060
B3MES5080

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring and the introduction of silyl groups significantly influence biological activity. For example, the presence of electron-withdrawing groups such as trifluoromethyl enhances both antimicrobial and anticonvulsant activities by increasing lipophilicity and metabolic stability .

Case Studies

One notable case involved the development of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were tested for their efficacy against seizures in rodent models. The study found that specific structural modifications led to enhanced potency in seizure protection, highlighting the importance of functional group positioning in therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Phenyl-N-(trimethylsilyl)acetamide with high purity?

  • Methodology : Utilize silylation reactions by reacting N-phenylacetamide with trimethylsilyl chloride (TMSCl) in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents ensures high purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
  • Key Considerations : Strict anhydrous conditions are critical to prevent hydrolysis of the trimethylsilyl group. Characterization via 1^1H NMR should confirm the absence of residual amine or silanol impurities .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Primary Methods :

  • 1^1H and 13^{13}C NMR : Identify the trimethylsilyl group (singlet at δ 0.1–0.3 ppm for 1^1H; δ 1–3 ppm for 13^{13}C) and acetamide carbonyl (δ ~170 ppm).
  • FT-IR : Confirm the presence of amide C=O stretch (~1650 cm1^{-1}) and Si–C bonds (~1250 cm1^{-1}).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 221 (C11_{11}H17_{17}NOSi) with fragmentation patterns consistent with silyl group loss .
    • Advanced Validation : High-resolution mass spectrometry (HRMS) or X-ray crystallography can resolve structural ambiguities .

Advanced Research Questions

Q. How does the trimethylsilyl group modulate the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight : The trimethylsilyl group acts as a protective moiety, sterically shielding the acetamide nitrogen and reducing its nucleophilicity. This enhances selectivity in reactions targeting the phenyl or carbonyl groups. For example, in cross-coupling reactions, the silyl group prevents undesired coordination with transition-metal catalysts .
  • Experimental Design : Compare reactivity with non-silylated analogs (e.g., N-phenylacetamide) under identical conditions (e.g., Suzuki-Miyaura coupling). Use 29^{29}Si NMR to track silyl group stability during reactions .

Q. What strategies mitigate hydrolysis of the trimethylsilyl group in aqueous biological assays?

  • Stabilization Techniques :

  • Formulation : Use aprotic solvents (e.g., DMSO) or lipid-based carriers to minimize water contact.
  • Structural Modification : Introduce electron-withdrawing substituents on the phenyl ring to reduce silyl group lability.
    • Analytical Monitoring : Conduct stability studies via HPLC-UV (C18 column, acetonitrile/water gradient) to quantify hydrolysis products (e.g., N-phenylacetamide) over time .

Q. How can contradictory data on the biological activity of silylated acetamides be resolved?

  • Root Cause Analysis : Contradictions often arise from impurities (e.g., residual silanol byproducts) or inconsistent assay conditions.
  • Resolution Steps :

Reproduce Studies : Synthesize the compound independently using validated protocols .

Advanced Purity Checks : Use LC-MS to detect trace impurities.

Standardize Assays : Test activity across multiple cell lines with controlled pH and temperature.

  • Case Study : In inflammation studies, ensure LPS-free conditions to avoid confounding cytokine responses .

Methodological Tables

Analytical Parameter Recommended Technique Key Observations Reference
Purity AssessmentHPLC-UV (C18, 70:30 ACN:H2_2O)Hydrolysis products elute earlier (~2.5 min)
Silyl Group Stability29^{29}Si NMRδ −10 to −15 ppm indicates intact TMS group
Biological Activity ScreeningMTT assay (HeLa cells, 48h)IC50_{50} values correlate with logP

Key Research Gaps

  • Structure-Activity Relationships (SAR) : Limited data exist on how substituents on the phenyl ring influence bioactivity. Computational modeling (e.g., DFT for electron-density mapping) paired with synthetic derivatization is advised .
  • In Vivo Pharmacokinetics : No studies address the metabolic fate of the trimethylsilyl group. Radiolabeling (14^{14}C-TMS) and PET imaging in rodent models are proposed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.